2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
Indole is a heterocyclic compound that is a part of many biologically active compounds . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The chlorophenyl group is also a common component in many pharmaceuticals.
Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The reactivity of your specific compound would depend on the exact positioning and nature of its substituents.Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Molecular Docking
The synthesis of N-substituted derivatives, including various acetamide and oxadiazole compounds, has been a significant area of research. These efforts aim at generating compounds with potential antibacterial, antifungal, and enzymatic inhibition properties. Molecular docking studies have been conducted to identify the active binding sites of these compounds, correlating with their bioactivity data, thereby providing insights into their potential therapeutic applications (Siddiqui et al., 2014), (Debnath & Ganguly, 2015).
Antibacterial and Antifungal Activities
Several synthesized compounds have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting their potential as therapeutic agents in combating infections (Nafeesa et al., 2017), (Rehman et al., 2013).
Antioxidant Properties
The antioxidant properties of certain acetamide derivatives have been evaluated, with some compounds exhibiting considerable activity. This indicates their potential utility in developing new antioxidant agents, which could be beneficial in various oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
Neuroprotective and Antiviral Effects
Compounds structurally similar to 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide have been synthesized and evaluated for their therapeutic efficacy in treating neurological diseases, such as Japanese encephalitis. These studies have shown significant antiviral and antiapoptotic effects, suggesting their potential in treating viral encephalitis and possibly other neurodegenerative conditions (Ghosh et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c23-19-9-3-1-6-16(19)13-25-14-21(18-8-2-4-10-20(18)25)28-15-22(26)24-12-17-7-5-11-27-17/h1-4,6,8-10,14,17H,5,7,11-13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALZNPPAHKIMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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